molecular formula C19H12BrF2NO B5058947 6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B5058947
M. Wt: 388.2 g/mol
InChI Key: PVJNUAISJZNXCC-UHFFFAOYSA-N
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Description

6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a bromine atom at the 6th position, a difluorophenyl group at the 4th position, and a dihydrobenzo[h]quinolin-2(1H)-one core structure. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

6-bromo-4-(3,4-difluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrF2NO/c20-15-8-14-13(10-5-6-16(21)17(22)7-10)9-18(24)23-19(14)12-4-2-1-3-11(12)15/h1-8,13H,9H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJNUAISJZNXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H2SO4). This reaction proceeds via the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization . Another approach involves the use of pinacol boronic esters and a radical approach for catalytic protodeboronation .

Chemical Reactions Analysis

6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives.

    Reduction: Reduction reactions can be performed to modify the quinolinone core, potentially leading to dihydroquinolinone derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can introduce different substituents at this position.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions.

Scientific Research Applications

6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or interfere with DNA replication processes, leading to its biological effects.

Comparison with Similar Compounds

6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be compared with other quinolinone derivatives, such as:

    Quinolin-2(1H)-one: Lacks the bromine and difluorophenyl substituents, resulting in different chemical and biological properties.

    6-bromoquinolin-2(1H)-one: Contains a bromine atom but lacks the difluorophenyl group.

    4-(3,4-difluorophenyl)quinolin-2(1H)-one: Contains the difluorophenyl group but lacks the bromine atom.

The presence of both the bromine and difluorophenyl groups in this compound contributes to its unique chemical reactivity and potential biological activities.

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